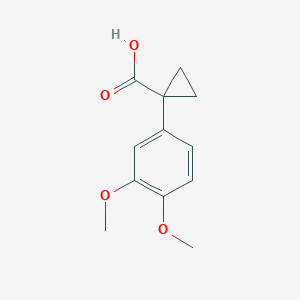

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid

Description

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C24H24BNO6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of boronic acids, such as the compound , are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate). They form reversible covalent complexes with these molecules, which include sugars, amino acids, and hydroxamic acids .

Mode of Action

Boronic acids, including our compound, act as Lewis acids. Their unique feature is their ability to form reversible covalent complexes with their targets. At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .

Biochemical Pathways

The biochemical pathways affected by boronic acids are diverse. For instance, boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .

Pharmacokinetics

A significant fraction of commonly used boronic acids and their derivatives were recently found to give a positive ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

Result of Action

The result of the action of boronic acids depends on the specific targets and pathways they affect. For example, the compound bortezomib, which contains a boronic acid group, is used in chemotherapy. The boron atom in this molecule blocks certain proteasomes that would otherwise degrade proteins .

Action Environment

The action, efficacy, and stability of boronic acids can be influenced by environmental factors. For instance, the pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . This means that the pH of the environment can influence the formation of these complexes and thus the action of the compound. Additionally, the boronic acid functional group is reputed to have low inherent toxicity, which is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents .

Biochemical Analysis

Biochemical Properties

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, it can interact with other biomolecules like sugars and amino acids, forming reversible complexes that can be utilized in molecular recognition and detection .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest . It also affects cell signaling pathways by modulating the activity of key signaling proteins, thereby altering gene expression and cellular metabolism . These effects can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases and proteasomes. The boronic acid moiety forms a covalent bond with the active site serine residue, leading to enzyme inhibition . This compound also binds to other biomolecules, such as sugars and amino acids, through reversible covalent interactions, which can modulate their activity and function . Additionally, it can influence gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of proteasome activity and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits proteasome activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into different metabolites . These metabolites may have distinct biological activities and can influence metabolic flux and metabolite levels . The compound’s interaction with cofactors such as NADPH can also modulate its metabolic activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its accumulation in the endoplasmic reticulum can enhance its inhibitory effects on proteasomes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, for instance, can enhance its inhibitory effects on proteasomes and other enzymes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

[4-[(2S)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO6/c27-23(31-16-19-7-3-1-4-8-19)22(15-18-11-13-21(14-12-18)25(29)30)26-24(28)32-17-20-9-5-2-6-10-20/h1-14,22,29-30H,15-17H2,(H,26,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYRLDHXFTTII-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470683 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866114-96-7 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B1279554.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)